
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine, also known as CDMT, is a thiazole compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. In addition, this compound has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant properties. Studies have also suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine in lab experiments is its high potency and selectivity. This compound has been found to exhibit cytotoxic effects on cancer cells at low concentrations, while having minimal effects on normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine. One area of interest is the development of more efficient synthesis methods that can produce higher yields of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents, such as chemotherapy drugs. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
合成方法
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 2,4-dimethoxyaniline in the presence of a base such as sodium hydride. Another method involves the reaction of 4-chlorophenyl isothiocyanate with 2,4-dimethoxyphenylamine in the presence of triethylamine. These methods have been found to be effective in producing high yields of this compound.
科学研究应用
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on a range of cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-21-13-7-8-14(16(9-13)22-2)19-17-20-15(10-23-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFIJTPOXUMKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


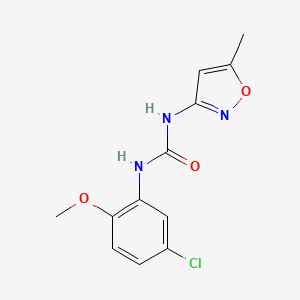
![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
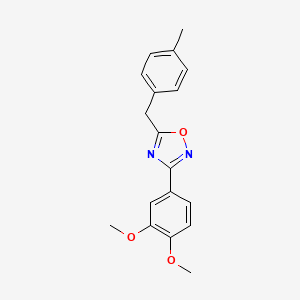
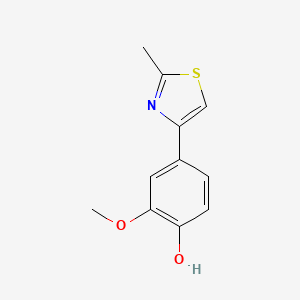
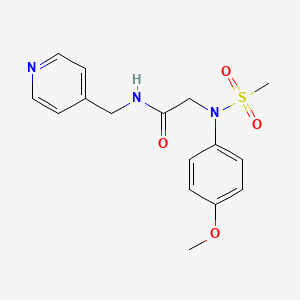
![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)
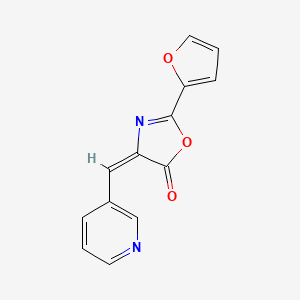
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
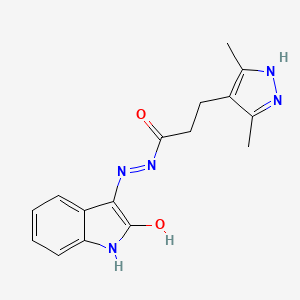
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)